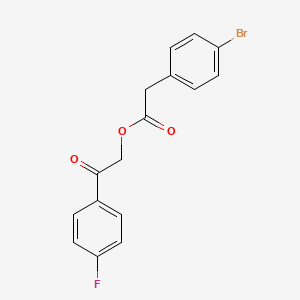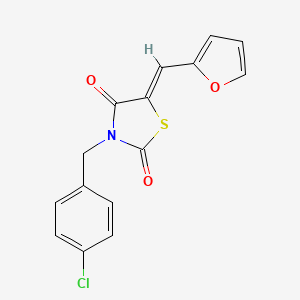![molecular formula C17H15BrN2O3S B3677360 N-{[(4-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B3677360.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide
説明
N-{[(4-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide, commonly known as ABAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ABAM is a member of the benzamide family and has a molecular weight of 424.3 g/mol.
作用機序
The mechanism of action of ABAM is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. ABAM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
ABAM exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ABAM also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, ABAM has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
実験室実験の利点と制限
ABAM has several advantages and limitations for lab experiments. One of the advantages is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, ABAM has been shown to have low toxicity, which is important for the development of safe and effective drugs. However, one of the limitations of ABAM is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on ABAM. One of the areas of research is the development of ABAM-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of ABAM and its potential interactions with other drugs. Moreover, the development of more efficient and cost-effective synthesis methods for ABAM is also an area of future research.
Conclusion:
In conclusion, ABAM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. ABAM has several advantages and limitations for lab experiments, and there are several future directions for the research on ABAM. The development of ABAM-based drugs for the treatment of cancer and inflammatory diseases is a promising area of research.
科学的研究の応用
ABAM has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. ABAM has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, ABAM has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
特性
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-10(21)11-3-6-13(7-4-11)19-17(24)20-16(22)14-9-12(18)5-8-15(14)23-2/h3-9H,1-2H3,(H2,19,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOUJMBSLBSYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3677279.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677281.png)
![3-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-ethoxybenzamide](/img/structure/B3677301.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3677304.png)
![N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3677319.png)
![3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3677324.png)
![1-(3-bromophenyl)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3677332.png)

![3-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3677341.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B3677353.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677357.png)
![2,4-dichloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3677367.png)

![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677376.png)